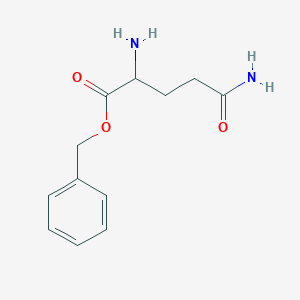

Benzyl glutaminate

Description

Benzyl glutaminate is the benzyl ester derivative of glutamic acid, a non-essential amino acid with two carboxyl groups. Structurally, it consists of a benzyl group (C₆H₅CH₂) esterified to the γ-carboxyl group of glutamic acid. Synthesis methods for similar benzyl esters involve coupling reactions using reagents like PyBOP or carbodiimides in solvents such as dichloromethane or DMF .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

benzyl 2,5-diamino-5-oxopentanoate |

InChI |

InChI=1S/C12H16N2O3/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,15) |

InChI Key |

MKDLWJQJYMMDJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl glutaminate can be synthesized through the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using various initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine, and triethylamine . The reaction conditions, including monomer concentration, reaction temperature, and time, play a crucial role in determining the molecular weight and properties of the resulting polymer .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial fermentation techniques. This method is preferred due to its efficiency and scalability. The fermentation process is optimized to achieve high yields and desirable molecular weights of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl glutaminate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the benzyl group and the carboxyl group.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, leading to the formation of various derivatives.

Major Products Formed

The major products formed from these reactions include benzyl alcohol, benzylamine, and various substituted glutamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

The search results discuss the synthesis, properties, and applications of γ-benzyl-L-glutamate (BLG) and its polymer, poly(γ-benzyl-L-glutamate) (PBLG), in various fields, including biomaterials and catalysis .

Scientific Research Applications

Synthesis and Properties: BLG is a readily available and low-cost amino acid that can be polymerized into PBLG using the N-carboxyanhydride (NCA) method . PBLG is a polypeptide that is of interest due to its biological characteristics and adjustable chemical properties, but it lacks switching properties, which limits its use as a control component .

Light-Responsive Materials: Light-responsive PBLGs have been synthesized using p-aminoazobenzene (m-AZO) and p-diaminoazobenzene (m-DAZO) as initiators, giving the polymers amorphous characteristics . These PBLGs exhibit trans–cis transition under different excitation sources and cis–trans recovery in a dark environment, making them potential photo switches .

Biocatalysis: α-benzyl L-glutamate can be synthesized through biocatalytic approaches using hydrolase enzymes . Four biocatalytic routes have been reported for the synthesis of α-benzyl L-glutamate, including α-selective enzymatic esterifications of L-glutamic acid using proteases . For example, N-Boc L-glutamic acid can be mono-benzylesterified by the protease Alcalase with 81% yield .

Biomaterials: Poly(γ-benzyl-L-glutamate) (PBG) is suitable for corneal nerve regeneration and the treatment of neurotrophic keratopathy .

Data and Findings

- Transition Temperatures: PBLGs exhibit amorphous characteristics with glass transition temperatures (Tg) of 14°C for PBLG1 (initiated by m-AZO) and 21°C for PBLG2 (initiated by m-DAZO) .

- UV-Vis Spectra: Experimental UV-vis spectra of PBLGs show similar characteristics to theoretical UV-vis spectra, with a 40–50 nm red-shift of the absorbance peak . PBLG1 has a maximum absorbance peak at 390 nm, while PBLG2 has a maximum absorbance peak at 400 nm .

- 的光照响应: Trans→cis transition of PBLG1 can be excited rapidly by UV light, and the cis form can recover to its original trans isomer in a dark environment . Blue light is another effective excitation source for PBLG2 besides UV light .

- Enzymatic Yields: The protease Alcalase can be used to mono-benzylesterify N-Boc L-glutamic acid with 81% yield .

Case Studies

- Light-Responsive PBLGs as Photo switches: The light-responsive properties of PBLGs, synthesized using azobenzene derivatives, have been investigated for potential use as photo switches . The reversible light responses and thermal recovery properties of these materials were analyzed, confirming their potential in this application .

- Biocatalytic Synthesis of α-benzyl L-glutamate: Four biocatalytic approaches were screened to identify active and selective enzymes for the synthesis of α-benzyl L-glutamate . The most promising route involved the α-selective benzyl esterification of N-Boc L-glutamic acid using the protease Alcalase .

- PBG for Corneal Nerve Regeneration: A study demonstrated that PBG is suitable for corneal nerve regeneration and the treatment of neurotrophic keratopathy .

Additional Properties

Mechanism of Action

The mechanism of action of benzyl glutaminate involves its interaction with various molecular targets and pathways. The benzyl group enhances the compound’s ability to penetrate cell membranes, facilitating its uptake by cells. Once inside the cell, this compound can participate in metabolic pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

Benzyl Esters of Carboxylic Acids

Benzyl Benzoate (BB) Structure: Benzyl ester of benzoic acid. Applications: Topical scabicide with 87% cure rate in clinical trials, outperforming permethrin 5% (27% cure rate) . Safety: Causes transient burning in 24% of patients but is well-tolerated overall . Key Difference: Unlike benzyl glutaminate, BB lacks an amino acid backbone, limiting its utility in peptide-based drug formulations.

Benzyl Nicotinate Structure: Benzyl ester of nicotinic acid (vitamin B3 derivative). Applications: Used in topical formulations for vasodilation; classified for acute toxicity (Oral LD₅₀: 1,200 mg/kg in rats) and skin irritation . Comparison: Both compounds are esters, but benzyl nicotinate’s pyridine ring confers distinct pharmacokinetics, such as faster metabolic clearance compared to glutaminate’s amino acid structure.

Benzyl Esters of Amino Acids

Benzyl Glycinate 4-Methylbenzenesulfonate

- Structure : Benzyl ester of glycine conjugated with a sulfonate group.

- Physicochemical Properties : Molecular weight 337.39, log Po/w 1.98, high gastrointestinal absorption (87%), and moderate blood-brain barrier penetration (49%) .

- Synthesis : Uses PyBOP or DPPA as coupling agents under mild conditions (4–20°C, 3–27 hours) .

- Contrast : Glutaminate’s additional carboxyl group may reduce lipophilicity (log Po/w ~1.5 estimated) but enhance water solubility at physiological pH.

(S)-Benzyl 2-Amino-3-Methylbutanoate Structure: Chiral benzyl ester of a branched-chain amino acid. Pharmacological Potential: Unlike glutaminate, this compound’s branched chain may favor muscle tissue targeting, whereas glutaminate’s glutamate moiety could modulate neuronal uptake.

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

*Estimated data for this compound based on structural analogs.

Research Findings and Implications

- Safety : Benzyl nicotinate’s acute toxicity profile suggests that glutaminate derivatives should be evaluated for similar risks, particularly dermal irritation .

- Synthetic Flexibility : Glycinate and glutaminate esters share modular synthesis routes, enabling tailored modifications for target-specific delivery .

Biological Activity

Benzyl glutaminate, a derivative of the amino acid glutamic acid, has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and applications, supported by data tables and relevant case studies.

1. Synthesis of this compound

This compound can be synthesized through various biocatalytic methods. Recent research has highlighted multiple enzymatic approaches to produce α-benzyl L-glutamate, a key precursor to this compound. For instance, one study reported the use of Alcalase, a protease, for the mono-benzylesterification of N-Boc L-glutamic acid with an impressive yield of 81% .

Table 1: Summary of Biocatalytic Approaches for Synthesizing this compound

| Method | Enzyme Used | Yield (%) |

|---|---|---|

| Mono-benzylesterification | Alcalase | 81 |

| γ-selective hydrolysis | Lipases | Up to 71 |

| Selective amide hydrolysis | Glutaminases | Variable |

2. Pharmacological Properties

This compound and its derivatives exhibit various pharmacological activities. Notably, poly(γ-benzyl-L-glutamate) (PBLG), a polymer form of this compound, has been studied for its potential in drug delivery systems due to its biocompatibility and biodegradability. Research indicates that PBLG nanoparticles can enhance drug efficacy by prolonging blood circulation time and reducing systemic toxicity .

Case Study: PBLG Nanoparticles in Drug Delivery

A study investigated the biodistribution of pegylated PBLG nanoparticles in rats. The findings revealed that these nanoparticles could effectively evade uptake by the mononuclear phagocyte system, enhancing their therapeutic potential .

Table 2: Characteristics of Pegylated PBLG Nanoparticles

| Parameter | Value |

|---|---|

| Particle Size | Moderately polydispersed |

| Zeta Potential | Negative |

| Drug Release Profile | Sustained |

3. Biological Activity

The biological activity of this compound extends to its effects on cellular processes and potential therapeutic applications. For instance, studies on poly(r-benzyl L-glutamate) have demonstrated its influence on molecular motion and interactions at the cellular level . The compound's ability to form regular stacks of benzyl groups has implications for developing materials with specific mechanical properties .

4. Conclusion

This compound represents a promising compound with significant biological activity and applications in drug delivery systems and materials science. Its synthesis via biocatalytic methods offers efficient pathways to obtain this compound, while its pharmacological properties suggest potential therapeutic uses. Future research should focus on exploring additional biological activities and optimizing synthesis methods to enhance the efficacy of this compound-based applications.

Q & A

Q. What are the established synthetic routes for benzyl glutaminate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification or coupling reactions. For example, γ-benzyl L-glutamate (CAS 1676-73-9) can be prepared by reacting L-glutamic acid with benzyl alcohol under acidic catalysis, followed by purification via recrystallization . Key factors include:

- Catalyst selection : Use of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) for efficient activation of carboxylic acids .

- Temperature control : Maintaining 0–5°C during coupling to minimize racemization .

- Purity validation : GC or HPLC analysis (e.g., ≥98% purity threshold) and characterization via ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Spectroscopy : ¹H NMR (δ 5.1 ppm for benzyl protons) and IR (C=O stretch ~1740 cm⁻¹) confirm ester formation .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify byproducts like unreacted benzyl alcohol .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., 237.25 g/mol for γ-benzyl L-glutamate) .

Q. How can solubility limitations of this compound in aqueous systems be addressed for biochemical assays?

- Co-solvent systems : Use DMSO:water (≤10% v/v) or ethanol:buffer mixtures .

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) without altering the core structure .

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance dispersion .

Advanced Research Questions

Q. What catalytic strategies optimize this compound synthesis while minimizing side-product formation?

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) in non-aqueous media enable stereoselective esterification at mild temperatures (30–40°C) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% .

- Flow chemistry : Continuous reactors with immobilized catalysts enhance reproducibility and scalability .

Q. How does this compound interact with biological targets, such as enzyme active sites or cell membranes?

- Molecular docking : Simulate binding affinities with glutamate receptors or proteases using software like AutoDock .

- Fluorescence labeling : Attach probes (e.g., FITC) to track cellular uptake via confocal microscopy .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with immobilized target proteins .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH stability : Degrades rapidly at pH < 2 (ester hydrolysis) but remains stable at pH 5–8 for ≥48 hours .

- Thermal stability : Decomposition observed >160°C (TGA data), requiring storage at 0–6°C for long-term preservation .

- Light sensitivity : UV exposure induces photodegradation; use amber vials for storage .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Meta-analysis : Apply systematic review frameworks (e.g., Cochrane guidelines) to evaluate experimental heterogeneity, such as cell line variability or dosing protocols .

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple models (e.g., in vitro vs. ex vivo) .

- Batch-to-batch consistency : Implement QC metrics (e.g., chiral HPLC) to ensure compound uniformity .

Methodological Guidelines

- Synthetic reproducibility : Document reaction parameters (e.g., solvent grade, stirring rate) in supplementary materials .

- Data reporting : Include raw spectral data (e.g., NMR peaks) and statistical analyses (e.g., ±SD for triplicate experiments) .

- Ethical compliance : Adhere to safety protocols for handling toxic intermediates (e.g., benzyl chlorides) and aquatic toxicity mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.